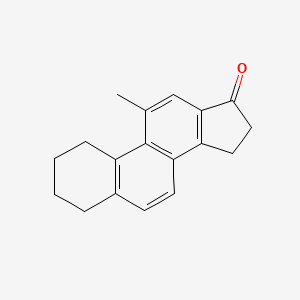

17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl-

Description

This compound, systematically named 15,16-dihydro-11-methylcyclopenta[a]phenanthren-17-one (hereafter referred to as Compound VI), is a polycyclic aromatic hydrocarbon (PAH) derivative with a cyclopentanone ring fused to a phenanthrene backbone. Its molecular formula is C₁₈H₁₄O, and it has a molecular weight of 246.32 g/mol . It is recognized as a potent carcinogen in rodent models, inducing skin tumors via topical application (30 µg twice weekly for one year, with tumors observed within two years) . Its carcinogenicity is linked to metabolic activation, forming DNA-reactive dihydrodiol-epoxide intermediates .

Properties

CAS No. |

42349-31-5 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H18O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h6-7,10H,2-5,8-9H2,1H3 |

InChI Key |

HNQDYVNOYSQBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C3=C1C4=C(CCCC4)C=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step synthetic routes starting from steroidal precursors or related polycyclic ketones. The key transformations include:

- Selective hydrogenation of phenanthrene derivatives to achieve partial saturation at specific ring positions (1,2,3,4,15,16).

- Introduction of the methyl group at position 11 via alkylation or methylation reactions.

- Formation of the ketone function at position 17 by oxidation or functional group transformation.

Detailed Synthetic Procedure from Literature

A representative synthetic route is based on the modification of estrone derivatives, which share the cyclopenta[a]phenanthrene skeleton:

Starting Material Preparation : Estrone (estra-1,3,5(10)-trien-17-one) is functionalized at position 3 with an allyl group to form 3-(2-propen-1-yl)estra-1,3,5(10)-trien-17-one.

Selective Hydrogenation : The aromatic rings are partially hydrogenated to yield the hexahydro derivative, saturating rings A and D at positions 1,2,3,4,15,16.

Methylation : The introduction of the methyl group at position 11 is achieved through regioselective alkylation methods, often involving organometallic reagents or methylating agents under controlled conditions.

Oxidation to Ketone : The 17-position is oxidized to a ketone using mild oxidants such as PCC (pyridinium chlorochromate) or Jones reagent, preserving the integrity of other functional groups.

Purification : The final product is purified by silica gel column chromatography, typically using petroleum ether and ethyl acetate mixtures as eluents.

Experimental Example (Adapted from Related Steroidal Synthesis)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Estrone + trifluoromethanesulfonic anhydride (Tf2O), Et3N, 0 °C, CH2Cl2 | Formation of triflate intermediate at C3 |

| 2 | Pd(PPh3)4, LiCl, allyltributylstannane, DMF, 100 °C, N2 | Allylation at C3 position |

| 3 | Catalytic hydrogenation (H2, Pd/C) | Partial saturation of aromatic rings |

| 4 | Methylation using methyl iodide and base | Introduction of 11-methyl group |

| 5 | Oxidation with PCC or Jones reagent | Formation of 17-ketone |

| 6 | Purification by silica gel chromatography | Pure 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- |

Optimization of Reaction Conditions

In related synthetic studies involving cyclopenta[a]phenanthrene derivatives, optimization tables reveal key parameters affecting yield and selectivity:

| Entry | Catalyst/Phosphine | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | DPPM (10 mol%) | Na2CO3 | DCE | 90 °C | 81 | Optimal conditions for cyclization |

| 2 | DPPM (10 mol%) | K2CO3 | DCE | 90 °C | 57 | Lower yield with K2CO3 |

| 3 | DPPM (10 mol%) | Cs2CO3 | DCE | 90 °C | 23 | Poor yield |

| 4 | None | Na2CO3 | DCE | 90 °C | 7 | Catalyst essential |

| 5 | DPPM (10 mol%) | Na2CO3 | CH3CN | 90 °C | 69 | Solvent effect observed |

DCE = 1,2-Dichloroethane; DPPM = bis(diphenylphosphino)methane

This data, although from a related radical cyclization study, illustrates the importance of catalyst, base, solvent, and temperature in controlling reaction efficiency and yield, which is applicable to the preparation of steroidal ketones such as the target compound.

Mechanistic Insights

Mechanistic studies in related systems indicate:

- The reaction proceeds via a radical or organometallic intermediate, often initiated or facilitated by phosphine catalysts under visible light irradiation.

- Radical trapping experiments with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) confirm radical intermediates.

- Light on/off experiments show the necessity of continuous irradiation for radical generation, suggesting non-chain radical processes.

- UV-Vis absorption and DFT calculations support the proposed radical cyclization mechanism.

These insights aid in designing conditions that favor the formation of the hexahydrocyclopenta[a]phenanthren-17-one scaffold with high regio- and stereoselectivity.

Summary Table of Preparation Methods and Key Parameters

| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Functionalization of Estrone | Tf2O, Et3N, 0 °C, CH2Cl2 | Formation of triflate intermediate | Enables further allylation |

| Allylation | Pd(PPh3)4, LiCl, allyltributylstannane, DMF, 100 °C | Introduction of allyl group at C3 | Key for ring modification |

| Partial Hydrogenation | H2, Pd/C | Saturation of aromatic rings | Achieves hexahydro structure |

| Methylation | Methyl iodide, base | Installation of 11-methyl group | Regioselective alkylation |

| Oxidation | PCC or Jones reagent | Formation of 17-ketone | Mild oxidation preserves other groups |

| Purification | Silica gel chromatography | Isolation of pure compound | Petroleum ether/ethyl acetate |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Oxidation of cyclopenta[a]phenanthrene derivatives often targets aromatic rings or ketone functionalities. For example, in related compounds, ketones (e.g., 17-one) may undergo oxidation to form epoxides or quinones under specific conditions .

Reduction of ketones (e.g., 17-one) to alcohols or diols is plausible via catalytic hydrogenation or hydride donors like NaBH₄ .

Hydrogenation and Ring Contraction/Expansion

Hydrogenation of cyclopenta rings (e.g., in positions 1,2,3,4) could lead to partial saturation, forming dihydro or tetrahydro derivatives. For example, similar compounds like 3,4,15,16-tetrahydro-11-trifluoromethylcyclopenta(a)phenanthren-17-one (PubChem CID 154651) involve ring-opening or rearrangement under catalytic conditions .

Functional Group Modifications

-

Alkylation/Acylation : The methyl group at position 11 could undergo alkylation or acylation via Friedel-Crafts or nucleophilic substitution, depending on the reaction conditions .

-

Oxygenation : Hydroxylation of aromatic rings or carbonyl groups (e.g., via epoxidation or dihydroxylation) is common in steroidal frameworks .

Cross-Coupling and Catalytic Transformations

-

Palladium-Catalyzed Reactions : Cross-coupling (e.g., Suzuki, Heck) at aromatic positions is feasible, as seen in related compounds where trifluoromethyl or benzyloxy groups are introduced .

-

Ruthenium-Catalyzed Domino Reactions : Analogous ketones participate in cascade reactions, forming complex polycyclic systems .

Synthetic Pathways

Related compounds are synthesized via:

-

Friedel-Crafts Acylations : Introducing ketone groups at specific positions .

-

Grignard Additions : Building methyl or substituted alkyl groups .

-

Tf2O-Mediated Activations : Facilitating coupling reactions (e.g., allylation) .

Limitations and Recommendations

The provided search results lack direct data for the hexahydro-11-methyl derivative. For precise reaction mechanisms, consult:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds structurally related to 17H-Cyclopenta(a)phenanthren-17-one exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .

Hormonal Activity

The compound has also been investigated for its potential hormonal activity. Some derivatives have shown estrogenic effects, which could be useful in developing treatments for hormone-related cancers or conditions such as osteoporosis. The ability to modulate hormonal pathways makes this compound a candidate for further research in endocrine therapies .

Materials Science

Organic Electronics

In materials science, 17H-Cyclopenta(a)phenanthren-17-one has potential applications in organic electronics. Its unique electronic properties allow it to be used as a semiconductor in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research has shown that films made from this compound exhibit desirable charge transport properties and stability under operational conditions .

Nanocomposites

The incorporation of this compound into nanocomposite materials enhances their mechanical and thermal properties. Studies have demonstrated that adding small amounts of 17H-Cyclopenta(a)phenanthren-17-one to polymer matrices can significantly improve tensile strength and thermal stability, making it suitable for advanced engineering applications .

Environmental Studies

Photodegradation Studies

The environmental impact of polycyclic aromatic hydrocarbons (PAHs), including derivatives of 17H-Cyclopenta(a)phenanthren-17-one, has been a subject of investigation due to their persistence and toxicity. Research into the photodegradation pathways of these compounds has revealed that they can undergo transformation under UV light exposure, leading to less harmful byproducts. This knowledge is crucial for assessing the environmental fate of PAHs and developing remediation strategies .

Case Studies

Mechanism of Action

The mechanism of action of 17H-Cyclopenta(a)phenanthren-17-one, 1,2,3,4,15,16-hexahydro-11-methyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Carcinogenicity

Compound VI’s 11-methyl group is critical for its biological activity. For example:

- 7-Methyl isomer : 70% less active than Compound VI in tumorigenicity assays .

- 15,16-dihydro-11-methyl-cyclopenta[a]phenanthren-15-one (positional isomer): Weakly active, highlighting the importance of the 17-ketone group .

Alkyl chain length also affects potency:

Oxygenated Derivatives

Oxygenation at specific positions modulates activity:

- 11-Hydroxymethyl derivative: Retains high carcinogenicity, suggesting metabolic conversion to reactive intermediates .

- 16-Hydroxy and 6-Methoxy derivatives : Moderate tumorigenicity, indicating that polar groups can partially compensate for structural changes .

- 3,4-Dihydro-trans-3,4-dihydroxy metabolite: Identified as theproximate carcinogen, exhibiting higher mutagenicity (Ames test) than Compound VI itself .

Chrysene Analogs

The chrysene analog 1,2,3,4-tetrahydro-11-methylchrysen-1-one demonstrates carcinogenic potency equivalent to Compound VI, whereas unsubstituted chrysene is inactive. This underscores the necessity of methyl substitution and ketone functionalization for biological activity .

Mutagenicity vs. Carcinogenicity

While Compound VI is a potent carcinogen, its mutagenicity (as measured in the Ames test) is paradoxically 16% lower than the parent phenanthrene scaffold.

Metabolic Activation Pathways

Key Metabolites

- 3,4-Dihydro-trans-3,4-dihydroxy derivative : Forms DNA adducts (Adduct B) and is mutagenic .

- Syn-diol epoxide: Generated from the 3,4-dihydrodiol of Compound VI, identified as the ultimate carcinogen .

Metabolic Comparisons

- 11-Methyl vs. 12-Methyl derivatives: Compound VI (11-methyl) undergoes stereospecific epoxidation to a syn-diol epoxide, correlating with high carcinogenicity. The 12-methyl isomer forms an anti-diol epoxide, associated with non-tumorigenicity .

Structure-Activity Relationships (SAR)

- Critical Features: 17-Ketone group: Essential for DNA adduct formation. 11-Methyl substitution: Optimizes steric and electronic interactions for metabolic activation. Cyclopentanone ring: Facilitates dihydrodiol-epoxide formation.

- Inactive Derivatives : Lack of methyl (e.g., unsubstituted chrysene) or ketone groups (e.g., 11,12-dihydro derivative) results in inactivity .

Biological Activity

17H-Cyclopenta(a)phenanthren-17-one, specifically the variant 1,2,3,4,15,16-hexahydro-11-methyl-, is a polycyclic aromatic hydrocarbon (PAH) known for its complex biological activities and potential implications in carcinogenesis. This article delves into its biological activity based on various studies, highlighting its metabolic pathways, toxicity, and potential therapeutic applications.

- Molecular Formula : C18H14O

- Molecular Weight : 246.30 g/mol

- CAS Registry Number : 892-17-1

- Melting Point : 172 °C

Metabolic Pathways

Research indicates that 17H-Cyclopenta(a)phenanthren-17-one undergoes significant metabolic transformations. In vitro studies have shown that the compound is metabolized to form trans-3,4-dihydrodiols with specific stereochemistry. These metabolites can further undergo stereospecific epoxidation reactions that are crucial for their biological activity:

- Mutagenic vs Non-Mutagenic Derivatives : The compound's derivatives exhibit varying mutagenic potential. For instance, the trans-3,4-dihydrodiol of the non-tumorigenic derivative shows different metabolic pathways compared to its mutagenic counterparts .

Carcinogenic Potential

Studies have demonstrated the compound's potential as a carcinogen. The activation of 15,16-dihydro-1,11-methanocyclopenta[a]phenanthren-17-one has been linked to tumorigenicity in mouse models. The trans-3,4-dihydrodiol metabolite is hypothesized to be a proximate tumorigen through its ability to form DNA adducts .

Study on Metabolism

A comparative study on the metabolism of 15,16-dihydrocyclopenta[a]phenanthren-17-one and its methyl derivatives revealed that:

- All compounds formed trans-3,4-dihydrodiols.

- The mutagenic derivative underwent stereospecific epoxidation leading to a syn-diol epoxide.

- Non-tumorigenic derivatives showed different metabolic pathways leading to anti diol-epoxide formation .

Tumorigenicity in Animal Models

In an experiment involving T.O. mice:

- The compound was observed to induce tumors upon topical application.

- The study supported the hypothesis that an unobstructed bay region is not essential for tumorigenic activity in certain cyclopenta[a]phenanthrene derivatives .

Biological Activity Summary Table

| Activity | Description |

|---|---|

| Mutagenicity | Variable; dependent on structural modifications (e.g., methylation) |

| Carcinogenicity | Confirmed in animal models; linked to specific metabolites |

| Metabolic Pathways | Forms trans-3,4-dihydrodiols; undergoes stereospecific epoxidation |

| Toxicity | Potentially high; requires further investigation into long-term effects |

Q & A

Q. Table 1: Key Metabolites and DNA-Binding Activity

| Metabolite | DNA-Binding Potential | Detection Method |

|---|---|---|

| 3,4-Dihydroxy-11-methyl-tetrahydro | High | P-postlabeling |

| 15-Hydroxy-11-methyl | Moderate | LC-MS/MS |

What structural features contribute to mutagenicity differences between derivatives and parent compounds?

Answer:

The cyclopentanone substructure reduces mutagenicity by 16% compared to phenanthrene, as shown in Ames tests. Methyl or hydroxyl groups at positions 11 or 16 further modulate activity. Scaffold analysis via comparative molecular field analysis (CoMFA) identifies steric hindrance from the methyl group as a key factor .

Q. Table 2: Mutagenicity Comparison

| Compound | Mutagenicity (Relative to Phenanthrene) |

|---|---|

| Phenanthrene (Parent) | 100% |

| 15,16-Dihydrocyclopenta[a]phenanthren-17-one | 84% |

| 11-Methyl derivative | 68% |

What analytical techniques characterize the crystal structure of these derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) refined with SHELXL is standard. Recent SHELXL updates enable anisotropic displacement parameter modeling and twin refinement, critical for resolving steric clashes in methyl-substituted analogs .

How does stereospecific epoxidation influence carcinogenic potential?

Answer:

Anti-diol epoxides (from 11-methyl derivatives) intercalate into DNA’s major groove, inducing frameshift mutations. Syn-epoxides (non-methylated) form less stable adducts. Use chiral HPLC to isolate epoxide enantiomers and xenograft models (e.g., mouse skin carcinogenesis assays) to validate tumorigenicity .

How to design in vitro assays for mutagenic potential evaluation?

Answer:

- Ames Test: Use Salmonella typhimurium TA98 strain with S9 metabolic activation.

- Scaffold Analysis: Compare IC values of parent vs. derivatives using logarithmic regression .

What role does aryl hydrocarbon hydroxylase (AHH) play in compound activation?

Answer:

AHH in HepG2 cells specifically activates cyclopenta[a]phenanthrenes via 17-ketone reduction, unlike polycyclic aromatic hydrocarbons (PAHs) requiring cytochrome P450 1A1. Co-incubation with AHH inhibitors (e.g., α-naphthoflavone) confirms pathway specificity .

How to resolve contradictions in carcinogenicity data?

Answer:

Discrepancies arise from model systems (e.g., rodent vs. human cells). Use orthogonal assays :

In vitro: HepG2 metabolic profiling.

In vivo: Two-year bioassays in CD-1 mice.

Computational: QSAR models to predict tumorigenicity .

Methodological strategies to resolve metabolic pathway discrepancies across cell lines

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.